4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methyl-1-(pyrrolidin-1-yl)propan-1-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the sulfonamide group is replaced by other functional groups.
Scientific Research Applications
4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: A solvent with similar structural features but different applications.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit diverse biological activities.
Sulfonamide derivatives: Compounds with a sulfonamide group that are widely used in medicinal chemistry.
Uniqueness
4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
54819-84-0 |
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Molecular Formula |
C15H22N2O2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-methyl-N-(2-methyl-1-pyrrolidin-1-ylpropylidene)benzenesulfonamide |
InChI |
InChI=1S/C15H22N2O2S/c1-12(2)15(17-10-4-5-11-17)16-20(18,19)14-8-6-13(3)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3 |
InChI Key |
VFZZUOULGJIAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C(C)C)N2CCCC2 |
Origin of Product |
United States |
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